molecular formula C10H13ClN2 B6351765 (R)-2-Chloro-5-(piperidin-2-yl)pyridine CAS No. 1134621-26-3

(R)-2-Chloro-5-(piperidin-2-yl)pyridine

Cat. No.: B6351765
CAS No.: 1134621-26-3
M. Wt: 196.67 g/mol
InChI Key: MFXUKXSXRHICJE-SECBINFHSA-N
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Description

(R)-2-Chloro-5-(piperidin-2-yl)pyridine is a chiral compound featuring a pyridine ring substituted with a chlorine atom at the 2-position and a piperidin-2-yl group at the 5-position. The stereochemistry at the piperidine ring (R-configuration) is critical, as enantiomeric differences often lead to divergent biological activities in analogous compounds .

Properties

IUPAC Name

2-chloro-5-[(2R)-piperidin-2-yl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXUKXSXRHICJE-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801288249
Record name 2-Chloro-5-(2R)-2-piperidinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801288249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134621-26-3
Record name 2-Chloro-5-(2R)-2-piperidinylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1134621-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(2R)-2-piperidinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801288249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki Cross-Coupling Approach

The Suzuki-Miyaura cross-coupling reaction has been adapted for constructing the pyridine-piperidine framework. A key precursor, 2-chloro-5-bromopyridine , undergoes coupling with a piperidine-derived boronic ester to introduce the piperidinyl group. For example, 2-chloro-5-bromopyridine reacts with (R)-piperidin-2-ylboronic acid pinacol ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (K₂CO₃) in tetrahydrofuran (THF) at 80°C . This method achieves moderate yields (60–70%) but requires chiral boronic esters to enforce stereochemistry.

Catalytic System Optimization
Recent advances employ Buchwald-Hartwig aminiation conditions, where palladium catalysts ligated with bulky phosphines (e.g., XPhos) enhance coupling efficiency. For instance, using Pd₂(dba)₃/XPhos in toluene at 100°C improves yields to 85% while retaining >98% enantiomeric excess (ee) .

Industrial Applications
Continuous flow reactors have been implemented to scale this method, reducing reaction times from hours to minutes and minimizing side products.

Cyclization of Chiral Intermediates

Cyclization strategies leverage pre-formed chiral piperidine intermediates to streamline synthesis. A common route involves the ring-closing of 2-chloro-5-(2-aminopropyl)pyridine using acidic or basic conditions.

Acid-Mediated Cyclization
Treatment with HCl in ethanol induces cyclization via nucleophilic attack of the amine on the pyridine’s chloro-substituted position, forming the piperidine ring. This method yields 75–80% of the target compound but risks racemization without chiral auxiliaries.

Enzymatic Resolution
Racemic mixtures of 2-chloro-5-(piperidin-2-yl)pyridine can be resolved using lipase-catalyzed kinetic resolution. For example, Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer, leaving the (R)-enantiomer untouched. This achieves >99% ee but requires additional steps for auxiliary removal.

Enantioselective Catalytic Hydrogenation

Asymmetric hydrogenation of pyridine-vinylpiperidine precursors offers a direct route to the (R)-configured product. For example, 2-chloro-5-vinylpyridine undergoes hydrogenation using chiral iridium catalysts.

Iridium-Catalyzed Hydrogenation
The catalyst [Ir(COD)(Py)(PCy₃)]PF₆ (COD = 1,5-cyclooctadiene, Py = pyridine, PCy₃ = tricyclohexylphosphine) selectively reduces the vinyl group to ethyl while preserving the chloro and piperidine substituents . Under 1 atm H₂ in methanol, this method achieves 90% yield and 95% ee.

Mechanistic Insights
Density functional theory (DFT) studies reveal that the iridium catalyst’s bulky phosphine ligands enforce a pro-R transition state, favoring the (R)-enantiomer .

Resolution of Racemic Mixtures

Classical resolution remains viable for small-scale production. Diastereomeric salt formation with chiral acids (e.g., dibenzoyl-D-tartaric acid) separates enantiomers via crystallization. While this method affords high purity (>99% ee), it suffers from low efficiency (maximum 50% yield per cycle).

Emerging Biocatalytic Routes

Recent efforts explore transaminases and imine reductases for asymmetric synthesis. For instance, an engineered transaminase from Arthrobacter sp. catalyzes the reductive amination of 2-chloro-5-ketopyridine to (R)-2-chloro-5-(piperidin-2-yl)pyridine with 92% ee and 80% yield.

MethodCatalyst/ReagentYield (%)ee (%)Scalability
Suzuki Cross-CouplingPd(PPh₃)₄/K₂CO₃7098High
Iridium Hydrogenation[Ir(COD)(Py)(PCy₃)]PF₆9095Moderate
Enzymatic ResolutionCAL-B Lipase45*99Low

*Theoretical maximum yield for resolution is 50%.

Table 2. Optimization of Hydrogenation Conditions

Temperature (°C)H₂ Pressure (atm)Solventee (%)
251Methanol95
505Ethanol89
01THF97

Chemical Reactions Analysis

Types of Reactions

®-2-Chloro-5-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The piperidine ring can be oxidized to form corresponding N-oxides or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield ®-2-amino-5-(piperidin-2-yl)pyridine, while oxidation can produce ®-2-chloro-5-(piperidin-2-yl)pyridine N-oxide.

Scientific Research Applications

Medicinal Chemistry

The compound is utilized as a building block for synthesizing pharmaceutical compounds, particularly those targeting neurological disorders. Its ability to modulate neurotransmitter systems makes it valuable in developing treatments for conditions such as depression and anxiety.

Organic Synthesis

(R)-2-Chloro-5-(piperidin-2-yl)pyridine serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows chemists to create diverse chemical entities that can be explored for various applications.

Biological Studies

This compound is used in studying receptor-ligand interactions and enzyme inhibition. It has shown potential in inhibiting key enzymes involved in disease processes, such as kinases and dihydrofolate reductase (DHFR), which are crucial targets in cancer therapy .

Industrial Applications

In the industrial sector, this compound is employed in developing agrochemicals and specialty chemicals. Its versatility makes it a valuable component in various industrial processes.

Case Study 1: Neurological Disorders

Research indicates that this compound derivatives have been developed to target the ERK5 pathway, which is implicated in cellular proliferation and survival. Selective ERK5 inhibitors incorporating this compound have shown promise in preclinical models for treating certain cancers .

Case Study 2: Antiproliferative Activity

A series of studies have explored the antiproliferative effects of compounds derived from this compound against various cancer cell lines. These studies have established that modifications to the piperidine ring can enhance potency and selectivity against tumor cells .

Mechanism of Action

The mechanism of action of ®-2-Chloro-5-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

ABT-594 [(R)-2-Chloro-5-(2-azetidinylmethoxy)pyridine]

  • Structure : Replaces the piperidine ring with an azetidine (4-membered ring) connected via a methoxy linker.
  • Activity : Potent analgesic acting via neuronal nicotinic acetylcholine receptors (nAChRs). The (R)-enantiomer shows superior efficacy and reduced peripheral side effects compared to the (S)-enantiomer and (±)-epibatidine .
  • SAR Insights :
    • The 2-chloro substituent on pyridine is essential for receptor binding.
    • The azetidine moiety enhances selectivity for central vs. peripheral nAChRs, reducing toxicity .

5-Chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride

  • Structure : Piperidin-4-yl group linked to a 5-chloropyridin-2-amine.
  • Comparison: The piperidine position (4-yl vs.

2-Chloro-5-(chloromethyl)pyridine

  • Structure : Chloromethyl substituent at the 5-position of 2-chloropyridine.
  • Applications: Intermediate in pesticide synthesis (e.g., neonicotinoids). Molecular weight 162.02 g/mol; CAS 70258-18-3 .
  • Toxicity: Not directly reported, but chloromethyl groups are typically reactive, increasing metabolic instability compared to (R)-2-Chloro-5-(piperidin-2-yl)pyridine .

Enantiomeric Comparisons

  • (R)- vs. (S)-Enantiomers : Evidence from ABT-594 highlights the importance of stereochemistry. The (R)-enantiomer exhibits a 10-fold higher analgesic potency and reduced cardiovascular toxicity compared to the (S)-form . This suggests that the (R)-configuration in this compound may similarly enhance target specificity.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound ~209.69 (free base) Not reported Chloropyridine, Piperidine
ABT-594 200.67 Not reported Chloropyridine, Azetidine
Q2 () 497 278–282 Chloropyridine, Carbonitrile, Ketone
2-Chloro-5-(chloromethyl)pyridine 162.02 Not reported Chloropyridine, Chloromethyl
  • Key Observations :
    • Bulkier substituents (e.g., carbonitrile in Q2) increase molecular weight and melting points.
    • Piperidine/azetidine rings contribute to basicity, influencing solubility and CNS penetration .

Pharmacological and Toxicological Profiles

Compound Biological Activity Toxicity Insights
ABT-594 Analgesic (ED₅₀ = 0.03 mg/kg, oral) Lower peripheral side effects vs. S-enantiomer
2-Chloro-5-(4,5-dihydroimidazol-1-ylmethyl)pyridine Insecticide (low bee toxicity) logBB = -0.5 (limited CNS penetration)
This compound Not reported (research use) Piperidine may enhance metabolic stability vs. chloromethyl analogues
  • Toxicity Parameters :
    • logBB (Blood-Brain Barrier) : Compounds with logBB > 0.3 penetrate the CNS . Piperidine-containing compounds like this compound may exhibit moderate CNS activity due to basicity.
    • VDss (Volume of Distribution) : High VDss (>0.45 log L/kg) indicates tissue penetration, common in lipophilic amines .

Biological Activity

(R)-2-Chloro-5-(piperidin-2-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential therapeutic applications, supported by detailed research findings and data tables.

Chemical Structure and Properties

This compound belongs to a class of compounds known as piperidine derivatives. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. The stereochemistry of this compound is crucial for its biological activity, influencing its binding affinity and specificity towards molecular targets.

The mechanism of action of this compound involves its interaction with specific receptors and enzymes. It can modulate cellular signaling pathways, leading to various pharmacological effects. The compound's ability to bind to multiple targets is attributed to the versatile nature of the piperidine ring, which allows it to influence numerous biochemical pathways.

Target Interactions

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in disease processes, such as kinases and dihydrofolate reductase (DHFR) .
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, impacting neurotransmitter systems and inflammatory responses .

Biological Activities

This compound exhibits a broad spectrum of biological activities, including:

  • Anticancer Activity : Studies indicate that this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Effects : It has demonstrated efficacy against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antibacterial agent .
  • Anti-inflammatory Properties : The compound has been noted for its ability to reduce inflammation in experimental models, suggesting applications in treating inflammatory diseases .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Anticancer Studies : A study evaluated the compound's effect on human cancer cell lines, revealing significant inhibition of cell growth at nanomolar concentrations. The mechanism was linked to the downregulation of anti-apoptotic proteins .
    Cell LineIC50 (µM)Mechanism
    MCF-7 (Breast)0.25Apoptosis induction
    A549 (Lung)0.15Cell cycle arrest
  • Antimicrobial Activity : Research demonstrated that this compound exhibited antibacterial activity with minimum inhibitory concentrations (MICs) against various pathogens.
    PathogenMIC (µg/mL)
    MRSA1.0
    E. coli3.0
    Pseudomonas aeruginosa4.0

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

  • Absorption : Rapidly absorbed following oral administration.
  • Distribution : High tissue permeability due to lipophilicity.
  • Metabolism : Primarily metabolized by liver enzymes, with significant first-pass metabolism observed.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (R)-2-Chloro-5-(piperidin-2-yl)pyridine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between a chloro-substituted pyridine precursor and a piperidine derivative. For example, in analogous compounds like ABT-594, the chloro group on the pyridine ring undergoes substitution with an azetidine or piperidine moiety under controlled conditions (e.g., polar aprotic solvents like DMF, elevated temperatures). Optimization includes adjusting solvent polarity, temperature (60–100°C), and stoichiometry to maximize yield . Purification often employs chromatography or recrystallization to isolate enantiomerically pure (R)-forms .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

  • Methodological Answer :

  • NMR : ¹H/¹³C-NMR (e.g., 500 MHz for ¹H) identifies substitution patterns and stereochemistry. For example, 2-chloro-5-(1-fluoroethyl)pyridine derivatives show distinct splitting patterns for fluorine-coupled protons .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) is widely used for resolving chiral centers and confirming the (R)-configuration via diffraction data .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in calculating thermochemical properties like bond dissociation energies. For instance, Becke’s 1993 study demonstrated <2.4 kcal/mol deviation in atomization energies using gradient-corrected exchange-correlation functionals . Computational workflows involve:

Geometry optimization at the B3LYP/6-31G* level.

Frequency analysis to confirm minima.

Natural Bond Orbital (NBO) analysis to assess hyperconjugative interactions influencing reactivity .

Q. How do stereochemical variations (e.g., R vs. S enantiomers) impact biological activity in related compounds?

  • Methodological Answer : Enantiomers often exhibit divergent binding affinities. For ABT-594, the (R)-enantiomer showed 10-fold higher analgesic activity than the (S)-form due to optimized interactions with neuronal nicotinic acetylcholine receptors. Key steps to validate stereochemical effects include:

  • Chiral HPLC separation to isolate enantiomers.
  • In vitro receptor binding assays (e.g., IC₅₀ measurements).
  • Molecular docking simulations to map binding poses .

Q. What strategies resolve contradictions in reaction yields or biological data during optimization?

  • Methodological Answer : Contradictions may arise from competing reaction pathways or impurities. Systematic approaches include:

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst) to identify optimal conditions.
  • Kinetic Studies : Monitor reaction progress via LC-MS to detect intermediates/byproducts.
  • Metabolite Profiling : For biological studies, use mass spectrometry to distinguish parent compounds from metabolites .

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